

Spectroscopic Identity Confirmation of (4-bromo-1,2-phenylene)dimethanol: A Comparative Guide

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Compound of Interest

Compound Name: (4-bromo-1,2-phenylene)dimethanol

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This guide provides a comparative analysis of the spectroscopic techniques used to confirm the identity of **(4-bromo-1,2-phenylene)dimethanol**. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide also presents data for structurally related alternatives to aid in the characterization process. The primary methods covered are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

A comprehensive confirmation of the chemical structure of **(4-bromo-1,2-phenylene)dimethanol** relies on the combined interpretation of data from various spectroscopic methods. While complete experimental data for **(4-bromo-1,2-phenylene)dimethanol** is not readily available in public databases, this section provides a comparative summary of expected and available data for the target compound and its structural analogs: 1,2-phenylenedimethanol and (4-bromo-1,3-phenylene)dimethanol.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|-----------------------------------|------------------------------------|--------------|---------------------|------------|
| (4-bromo-1,2-phenylene)dimethanol | Data not publicly available | - | - | - |
| 1,2-phenylenedimethanol[1][2] | ~7.2-7.4 | m | 4H | Ar-H |
| ~4.6 | s | 4H | -CH ₂ OH | |
| ~3.5 (broad) | s | 2H | -OH | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - | - | - |

Table 2: ^{13}C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |
|-----------------------------------|---------------------------------|-------------------------|
| (4-bromo-1,2-phenylene)dimethanol | Data not publicly available | - |
| 1,2-phenylenedimethanol[1] | ~138-140 | Ar-C-CH ₂ OH |
| ~127-129 | Ar-CH | |
| ~63-65 | -CH ₂ OH | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - |

Table 3: FTIR Spectroscopic Data

| Compound | Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--|--------------------------------|-----------------------------|
| (4-bromo-1,2-phenylene)dimethanol | Data not publicly available | - |
| 1,2-phenylenedimethanol ^[1] | ~3300 (broad) | O-H stretch (alcohol) |
| ~3000-3100 | C-H stretch (aromatic) | |
| ~2850-2950 | C-H stretch (aliphatic) | |
| ~1450-1600 | C=C stretch (aromatic) | |
| ~1000-1100 | C-O stretch (primary alcohol) | |
| (4-bromo-1,3-phenylene)dimethanol | Data not publicly available | - |

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
|--|--|---|
| (4-bromo-1,2-phenylene)dimethanol | Expected: [M] ⁺ at 216/218 (due to Br isotopes) | Expected: Loss of H ₂ O, CH ₂ OH, Br |
| 1,2-phenylenedimethanol ^[1] | 138 | 120 ([M-H ₂ O] ⁺), 107 ([M-CH ₂ OH] ⁺), 91 ([C ₇ H ₇] ⁺) |
| (4-bromo-1,3-phenylene)dimethanol | Expected: [M] ⁺ at 216/218 (due to Br isotopes) | Expected: Loss of H ₂ O, CH ₂ OH, Br |

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent should be based on the solubility of the compound.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-2048 scans.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:

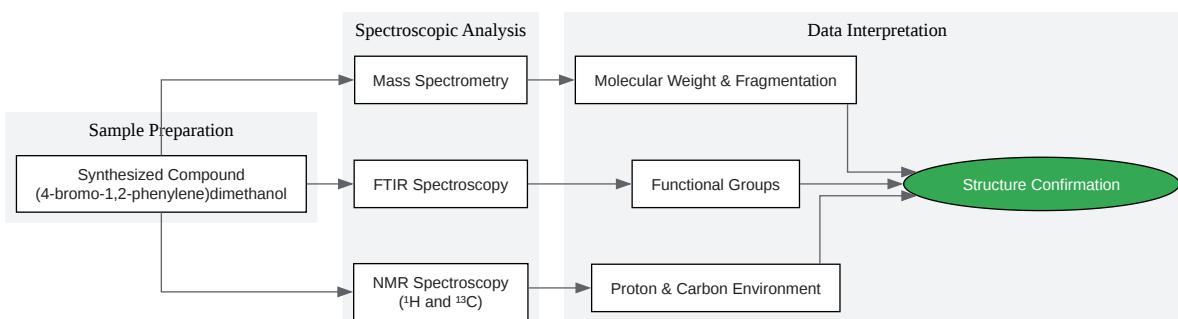
- Record a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal).
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively small organic molecule like **(4-bromo-1,2-phenylene)dimethanol**, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Data Acquisition:
 - EI-MS: Acquire a mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observable for bromine-containing fragments.
 - ESI-MS: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is useful for observing the molecular ion with minimal fragmentation.

Workflow for Spectroscopic Analysis

The logical flow for confirming the identity of **(4-bromo-1,2-phenylene)dimethanol** using spectroscopic methods is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic confirmation of **(4-bromo-1,2-phenylene)dimethanol**.

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